molecular formula C12H13NO3 B13276619 2-(5-Methoxy-6-methyl-1H-indol-3-yl)acetic acid

2-(5-Methoxy-6-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B13276619
M. Wt: 219.24 g/mol
InChI Key: GFRRKDCXWUFQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-6-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. It is characterized by the presence of a methoxy group at the 5th position, a methyl group at the 6th position, and an acetic acid moiety at the 3rd position of the indole ring. This compound is known for its biological activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-6-methyl-1H-indol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-methoxy-2-methylindole with bromoacetic acid under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-6-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the acetic acid moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(5-Methoxy-6-methyl-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its role in plant growth regulation and as a potential plant hormone analog.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-6-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a plant hormone analog, influencing plant growth and development by modulating hormone levels and signaling pathways. In medicinal applications, it may exert its effects through inhibition of specific enzymes or receptors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-3-indoleacetic acid
  • Indole-3-acetic acid
  • 5-Methoxyindole-3-acetic acid

Uniqueness

2-(5-Methoxy-6-methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. Compared to other indole derivatives, it may exhibit enhanced stability, specific reactivity, and unique biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(5-methoxy-6-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H13NO3/c1-7-3-10-9(5-11(7)16-2)8(6-13-10)4-12(14)15/h3,5-6,13H,4H2,1-2H3,(H,14,15)

InChI Key

GFRRKDCXWUFQKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=CN2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.